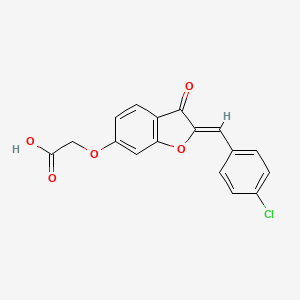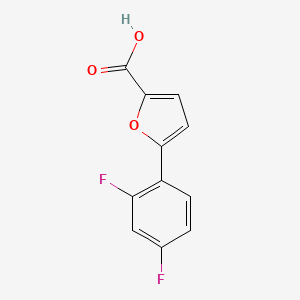
5-(2,4-Difluorophenyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(2,4-Difluorophenyl)furan-2-carboxylic acid” is a chemical compound that has a furan ring with a carboxylic acid group and a 2,4-difluorophenyl group attached . It is structurally more comparable to terephthalic acid (TA), making it an interesting monomer for synthetic polyesters .
Synthesis Analysis
The synthesis of furan-2,4-dicarboxylic acid (a similar compound) has been described in the literature. It involves the reaction of potassium-2-furoate at 260 °C in the presence of 22 mol% of Lewis acidic catalysts like CdI2 or ZnCl2 . The reaction leads to the formation of furan and furandicarboxylic acids .Scientific Research Applications
Antibacterial Activity
Furan derivatives, including “5-(2,4-Difluorophenyl)furan-2-carboxylic acid”, have been found to have significant antibacterial activity . They have been used in the realm of medicinal chemistry to create numerous innovative antibacterial agents .
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . They are one of the most powerful tools in the fight against bacterial strain-caused infection .
Nematocide
Furfural, a derivative of furan, has been used as a nematocide . In South Africa, it is registered as nematicide® and has since replaced methyl bromide, carbamates, and phosphide-based chemicals .
Organogelators
Furan-2,5-dicarboxylic acid (FDCA), a derivative of furan, has been used in the context of organogels . This study explores the possibility to design FDCA-based organogelators that self-assemble into fibrillar networks stabilized by hydrogen bonding .
Synthesis of Single-Molecule Magnet
2-Furoic acid, another derivative of furan, has been used in the synthesis of a single-molecule magnet, Mn 11 Gd 2 based high-nuclearity heterometallic complex .
Antidiabetic Vanadyl Complex
2-Furoic acid has also been used in the synthesis of an orally active antidiabetic vanadyl complex, bis (α-furancarboxylato)oxovanadium (IV) .
These are just a few of the many potential applications of “5-(2,4-Difluorophenyl)furan-2-carboxylic acid”. The field of organic chemistry and medicinal chemistry offers a wide range of prospects for furan derivatives .
Mechanism of Action
Target of Action
Furandicarboxylic acids, a related class of compounds, are known to act as strong complexing agents, chelating ions such as ca 2+, cu 2+, and pb 2+ . These ions play crucial roles in various biological processes, including signal transduction and enzyme function.
Mode of Action
Furandicarboxylic acids are known to interact with their targets through chelation . This involves the formation of multiple coordinate bonds between the furandicarboxylic acid and its target ions, which can alter the biochemical properties of the targets and influence their roles in biological systems.
Biochemical Pathways
It’s known that furandicarboxylic acids can influence pathways involving their target ions . For instance, by chelating calcium ions, they could potentially affect calcium signaling pathways.
Result of Action
The chelation of ions by furandicarboxylic acids can lead to changes in the biochemical properties of the ions, potentially influencing various cellular processes .
Action Environment
The action, efficacy, and stability of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid can be influenced by various environmental factors. For instance, the presence of Lewis acidic catalysts like CdI 2 or ZnCl 2 can affect the formation of furandicarboxylic acids . Additionally, factors such as pH, temperature, and the presence of other ions or molecules can also influence the compound’s action.
properties
IUPAC Name |
5-(2,4-difluorophenyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2O3/c12-6-1-2-7(8(13)5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYALWXRVPHDFIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC=C(O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Difluorophenyl)furan-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate](/img/structure/B2363309.png)
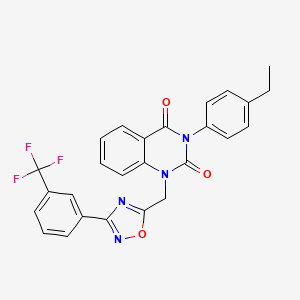
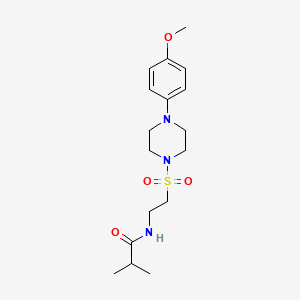

![7-bromo-2-(2,3-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2363318.png)
![3,4-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2363319.png)
![5-chloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2363320.png)
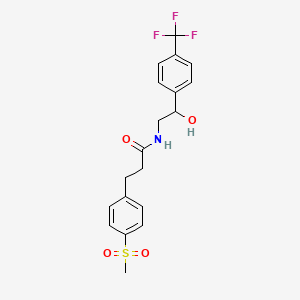
![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2363322.png)
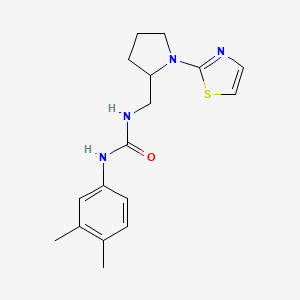
![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2363328.png)
![8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2363329.png)
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2363331.png)
